molecular formula C23H20N2O3 B2435385 Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955716-74-2

Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No.: B2435385
CAS No.: 955716-74-2
M. Wt: 372.424
InChI Key: FOFILNQPSHTMHA-UHFFFAOYSA-N
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Description

Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Mechanistic Insights

Research in the field of organic synthesis often explores the reactivity and synthesis of complex organic molecules, including those related to Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate. For example, studies on the effect of π-electron delocalization on tautomeric equilibria in benzoannulated 2-phenacylpyridines showcase the intricate balance of electronic effects in determining the stability of different tautomeric forms (Gawinecki et al., 2006). This research can provide valuable insights into the reactivity and potential applications of phenyl carbamate derivatives in synthetic organic chemistry.

Chemical Transformations and Product Formation

Studies on the pyrolysis of quinoline derivatives have revealed the formation of complex products through mechanisms involving carbene insertion and addition, highlighting the thermal stability and reactivity of these compounds under high-temperature conditions (Brown et al., 1992). Such research is crucial for understanding the thermal behavior of phenyl carbamate derivatives and their potential as intermediates in the synthesis of polycyclic aromatic compounds.

Synthesis of Bioactive Molecules

The synthesis of tetrahydroisoquinolines through diastereoselective alkylation demonstrates the utility of phenyl carbamate derivatives in the construction of bioactive molecules, such as alkaloids with therapeutic properties (Huber & Seebach, 1987). This research underscores the importance of phenyl carbamate derivatives in medicinal chemistry, serving as building blocks for the development of compounds with potential pharmacological activities.

Anticancer Agent Development

The exploration of substituted tetrahydroisoquinolines as anticancer agents provides an example of the direct application of phenyl carbamate derivatives in drug discovery (Redda et al., 2010). This research aims to develop novel compounds with cytotoxic activities against cancer cells, highlighting the therapeutic potential of phenyl carbamate derivatives.

Properties

IUPAC Name

phenyl N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(18-7-3-1-4-8-18)25-14-13-17-11-12-20(15-19(17)16-25)24-23(27)28-21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFILNQPSHTMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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